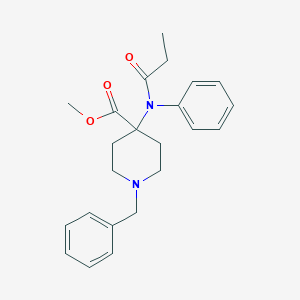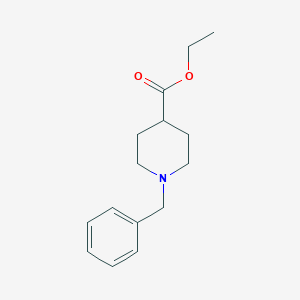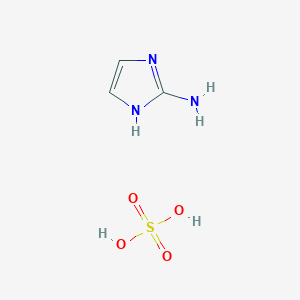![molecular formula C26H23NOS B023348 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-26-9](/img/structure/B23348.png)
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves a series of steps starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, proceeding through alkylation, oxidation, and deprotection reactions. The overall yield from these steps was reported to be 67%, indicating a relatively efficient process for obtaining this compound. This process underscores the compound's pivotal role as a precursor in the synthesis of Prasugrel, a notable antithrombotic medication (Pan Xian-hua, 2011).
Molecular Structure Analysis
Although specific studies directly analyzing the molecular structure of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one were not identified, research on related tetrahydrothieno pyridine derivatives provides insights into the significance of this structural motif. These compounds are known for their versatile chemical behavior, which is attributable to their heterocyclic nucleus, a core element that offers a wide range of biological activities (J. Sangshetti et al., 2014).
Chemical Reactions and Properties
The reactivity of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is highlighted by its ability to undergo various chemical reactions, including those involving active methylene compounds, aromatics, alcohols, and amines, under acidic or basic conditions. This flexibility in chemical reactivity is indicative of the compound's utility in synthesizing diverse chemical entities, offering a pathway to develop molecules with potential biological activities (T. Goto et al., 1991).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a key intermediate in the synthesis of Prasugrel, an antithrombotic drug. Its synthesis involves alkylation, oxidation, and deprotection reactions, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, with an overall yield of about 67% (Pan Xian-hua, 2011).
Antimicrobial Activity
New pyridothienopyrimidines and pyridothienotriazines derivatives synthesized from this compound exhibit antimicrobial activities. These derivatives have potential as lead compounds for developing new antimicrobial agents (A. Abdel-rahman et al., 2002).
Antifungal Properties
A series of compounds derived from 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, specifically 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, demonstrated antifungal activity, particularly against Candida albicans. These compounds have shown promise as potential antifungal agents (J. Sangshetti et al., 2014).
Nitric Oxide Synthase Inhibition
Some derivatives of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, particularly 5-Substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines, have been identified as potent inhibitors of inducible and neuronal nitric oxide synthase. This indicates their potential use in conditions where nitric oxide synthesis needs to be controlled (H. Beaton et al., 2001).
Biological Activity and Drug Development
4,5,6,7-Tetrahydrothieno pyridine derivatives, including those derived from 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, have been extensively studied for their biological activities in various models. Some analogs of this compound have shown potent biological activities and are considered potential lead molecules for drug development (J. Sangshetti et al., 2014).
Anticancer Activity
Some derivatives of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, particularly those with substitutions at nitrogen of the thienopyridine ring, have shown significant anticancer activity. This highlights the potential of these compounds in the field of cancer research (N. Rao et al., 2018).
Propiedades
IUPAC Name |
5-trityl-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NOS/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWKINCXTMBNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548311 | |
| Record name | 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
CAS RN |
109904-26-9 | |
| Record name | 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)





![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)





